3,4-Bis(aminomethyl)phenol
Description
Significance of Aminomethylphenol Scaffolds in Organic and Materials Chemistry
Aminomethylphenol scaffolds are of particular importance due to their utility as ligands in coordination chemistry and as monomers in polymer science. The strategic placement of aminomethyl groups on the phenol (B47542) ring allows for the chelation of various metal ions, leading to the formation of stable metal complexes with diverse applications in catalysis and materials science. researchgate.netresearchgate.net These scaffolds are integral to the synthesis of a variety of compounds, including α-amino acids, β-amino alcohols, and other heterocyclic systems through methods like the Petasis Borono-Mannich reaction. researchgate.netresearchgate.net Furthermore, the presence of reactive amino and phenolic moieties makes them ideal precursors for creating high-performance polymers, such as polybenzoxazines, which are known for their exceptional thermal and mechanical properties. conicet.gov.ar The molecular flexibility offered by the aminomethylphenol framework allows for the synthesis of a wide range of derivatives with tailored properties for applications in pharmaceuticals, agrochemicals, and functional materials. researchgate.netdntb.gov.ua
Historical Context and Evolution of Research on Bis(aminomethyl)phenol Derivatives
Research into aminomethyl derivatives of phenols has a long history, rooted in the foundational principles of the Mannich reaction, a classic method for the aminoalkylation of acidic protons. acs.org Early studies focused on the synthesis and basic characterization of simple aminomethylphenols. Over time, interest grew in more complex structures, such as bis(aminomethyl)phenol derivatives, driven by the quest for new ligands capable of forming stable complexes with transition metals. The development of synthetic methodologies, including catalyst-free approaches and microwave-assisted reactions, has significantly advanced the field, allowing for the efficient production of a diverse range of these compounds. dntb.gov.uatandfonline.com In recent decades, research has increasingly focused on the application of bis(aminomethyl)phenol derivatives in areas such as polymerization catalysis, the development of novel anticorrosive coatings, and the synthesis of bio-inspired materials. google.comrsc.org The ability to fine-tune the electronic and steric properties of these molecules by modifying the substituents on the phenol ring or the amine nitrogen has been a key driver of their continued exploration. researchgate.net
Chemical Profile of 3,4-Bis(aminomethyl)phenol
This compound is a specific isomer within the broader class of bis(aminomethyl)phenols. Its chemical structure, featuring two aminomethyl groups positioned ortho and meta to the hydroxyl group on the phenol ring, imparts a unique set of properties and reactivity patterns.
Nomenclature and Structural Elucidation
The systematic IUPAC name for this compound is This compound . nih.gov It is also known by various synonyms in chemical literature and databases. nih.gov The structure consists of a central phenol ring substituted with two aminomethyl (-CH₂NH₂) groups at positions 3 and 4.
Physicochemical Properties
The physicochemical properties of this compound are detailed in the table below, based on computed data. These properties are crucial for predicting its behavior in various chemical and physical processes.
| Property | Value |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| XLogP3 | -0.7 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Exact Mass | 152.094963011 Da |
| Topological Polar Surface Area | 72.3 Ų |
| Heavy Atom Count | 11 |
| Data sourced from PubChem CID 45082970 nih.gov |
Synthesis and Manufacturing of this compound
The synthesis of bis(aminomethyl)phenols can generally be achieved through several established organic reactions, with the Mannich reaction being a prominent method.
Key Synthetic Methodologies
The primary route for synthesizing aminomethylphenol derivatives is the Mannich reaction . This one-pot, three-component condensation involves a phenol, formaldehyde (B43269), and a primary or secondary amine. researchgate.netgoogle.com For the preparation of this compound, a suitably protected or directed phenol could be reacted with formaldehyde and ammonia (B1221849) or a protected amine. The reaction conditions can often be forcing, sometimes requiring high temperatures, but newer methods have been developed that proceed at room temperature. nih.govacs.org
Another synthetic strategy involves the reductive amination of a corresponding diformylphenol. This two-step process would first require the synthesis of 3,4-diformylphenol, which can then be reacted with an amine source in the presence of a reducing agent to yield the desired bis(aminomethyl) product. acs.org
Reaction Mechanisms
The Mannich reaction mechanism begins with the formation of an Eschenmoser's salt-like iminium ion from the reaction of formaldehyde and the amine. The phenol then acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution to form the aminomethylated product. The reaction can be controlled to favor mono- or di-substitution depending on the stoichiometry and reaction conditions.
In the reductive amination pathway, the aldehyde groups of the diformylphenol react with the amine to form an intermediate imine or enamine, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) to the final amine.
Spectroscopic and Analytical Data
Spectroscopic techniques are essential for the characterization and confirmation of the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for elucidating the structure of this compound.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic protons of the two aminomethyl groups, the amine protons, and the phenolic hydroxyl proton. The coupling patterns of the aromatic protons would confirm the 1,2,4-substitution pattern on the benzene (B151609) ring.
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the six unique carbon atoms of the aromatic ring and the two benzylic carbons of the aminomethyl groups. The chemical shifts would be indicative of their electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
| Functional Group | Wavenumber Range (cm⁻¹) |
| O-H stretch (phenol) | 3200-3600 (broad) |
| N-H stretch (amine) | 3300-3500 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-2960 |
| C=C stretch (aromatic) | 1450-1600 |
| C-N stretch | 1020-1250 |
| C-O stretch (phenol) | 1180-1260 |
Mass Spectrometry
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₈H₁₂N₂O, by providing a highly accurate mass measurement. tandfonline.com
Reactivity and Chemical Behavior
The chemical reactivity of this compound is governed by its three functional groups: the phenolic hydroxyl, the two primary amino groups, and the activated aromatic ring.
Coordination Chemistry and Metal Complex Formation
The two aminomethyl groups and the phenolic oxygen atom can act as a tridentate ligand, forming stable complexes with a variety of metal ions. researchgate.net The specific geometry of the ligand, with its N,N,O donor set, allows for the formation of both mononuclear and dinuclear metal complexes. researchgate.net The coordination geometry around the metal center can be influenced by the choice of metal ion and the reaction conditions. researchgate.net These metal complexes have potential applications in catalysis and as building blocks for larger supramolecular structures. researchgate.netnsf.gov
Polymerization and Material Synthesis
This compound is a valuable monomer for the synthesis of advanced polymers. The amino groups can react with various electrophiles, such as epoxides or acid chlorides, to form epoxy resins or polyamides, respectively. A significant application lies in the synthesis of polybenzoxazines . conicet.gov.ar These high-performance thermosetting polymers are formed through the reaction of the phenolic hydroxyl group, the amino groups, and an aldehyde (often formaldehyde). The resulting polymers are known for their near-zero volumetric shrinkage upon curing, high thermal stability, and excellent flame retardancy. conicet.gov.ar
Applications in Chemical Research
The unique structure of this compound makes it a valuable tool in several areas of chemical research.
Role as a Ligand in Homogeneous Catalysis
The metal complexes derived from this compound can serve as catalysts in a range of organic transformations. Amine bis(phenolate) complexes of transition metals have been investigated for olefin polymerization. google.com The ability to tune the steric and electronic properties of the ligand by introducing substituents allows for the optimization of catalyst activity and selectivity for specific reactions.
Use as a Monomer in Polymer Chemistry
As a monomer, this compound contributes to the creation of polymers with desirable properties. Its use in the synthesis of polybenzoxazines is a prime example, leading to materials with applications in electronics, aerospace, and as composites. conicet.gov.ar Bio-based amines derived from natural phenols are also being explored for creating high-performance epoxy thermosets, highlighting a sustainable approach to polymer chemistry that is relevant to derivatives of this compound. rsc.org
Application as a Building Block in Supramolecular Chemistry
The ability of this compound to form well-defined structures through coordination with metal ions and hydrogen bonding makes it a useful building block in supramolecular chemistry. These interactions can be used to construct complex, multi-component assemblies with emergent properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3,4-bis(aminomethyl)phenol |
InChI |
InChI=1S/C8H12N2O/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3,11H,4-5,9-10H2 |
InChI Key |
UEUIVLWXCNBPTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)CN)CN |
Origin of Product |
United States |
Coordination Chemistry and Ligand Design Principles of Bis Aminomethyl Phenol Derivatives
Design and Synthesis of 3,4-Bis(aminomethyl)phenol-Based Ligands
The strategic design of ligands is fundamental to controlling the properties of their corresponding metal complexes. The this compound scaffold provides a versatile platform for creating multidentate ligands with varied donor atoms and steric profiles.
Development of Multidentate Ligand Architectures Incorporating Bis(aminomethyl)phenol Units
The synthesis of multidentate ligands often involves the functionalization of a core molecule to introduce multiple donor groups capable of binding to a metal center. The this compound structure is a key building block for creating ligands with varying denticity and coordination preferences. For instance, tripodal amine ligands, which are highly modular, can form chiral complexes with well-defined coordination geometries. These geometries are influenced by substituents on the phenol (B47542) ring, which can control the reactivity and stability of the metal complexes.
A common synthetic strategy involves the reaction of precursor molecules to build more complex ligand systems. For example, Schiff base condensations between aldehydes or ketones and the amino groups of bis(aminomethyl)phenol derivatives can yield multidentate ligands with N and O donor atoms. spuvvn.edu Another approach is the Arbusov reaction, which has been used to prepare 2,6-bis(diphenylphosphinomethyl)phenol-P,P'-dioxides, demonstrating the introduction of phosphinoyl groups to a phenol backbone. nih.gov These synthetic methods allow for the creation of a diverse range of ligand architectures tailored for specific metal ions and applications. The development of such ligands is crucial for the synthesis of multi-metallic complexes. worktribe.com
Chelation Effects and Coordination Sphere Engineering
Chelation is the process where a polydentate ligand binds to a central metal ion at multiple points, forming one or more rings. ebsco.com This effect significantly enhances the thermodynamic stability of the resulting complex compared to complexes with analogous monodentate ligands, an observation known as the chelate effect. The stability of these chelate rings is a cornerstone of coordination chemistry. ebsco.com
The structure of the bis(aminomethyl)phenol-based ligand dictates the geometry and properties of the metal's coordination sphere. By modifying the ligand backbone and the donor groups, it is possible to engineer the coordination environment around the metal ion. rsc.org For example, tridentate [ONO] and tetradentate [ONNO] amine bis(phenolate) ligands exhibit different coordination behaviors with titanium(IV). nih.gov Sterically undemanding [ONO] ligands can lead to octahedral bis(homoleptic) complexes, while bulkier ligands may form five-coordinate structures. nih.gov This demonstrates how ligand design can tune the coordination number and geometry of the resulting metal complex. The introduction of different functional groups or steric bulk can force specific coordination geometries, such as distorted octahedral or square pyramidal, influencing the electronic and reactive properties of the metal center. researchgate.netscispace.com
Metal Complexation Studies with this compound Ligands
The coordination of bis(aminomethyl)phenol-based ligands with various transition metals has been investigated to understand their binding modes and the structural characteristics of the resulting complexes.
Coordination with Transition Metals (e.g., Titanium(IV), Copper(II), Silver(I), Cobalt(II))
Ligands derived from bis(aminomethyl)phenol frameworks have been shown to coordinate with a variety of transition metals, forming stable complexes.
Titanium(IV): The coordination chemistry of amine bis(phenolate) ligands with titanium(IV) has been studied, revealing that the ligand structure influences the resulting complex type. nih.gov Tridentate [ONO] and tetradentate [ONNO] ligands have been used to synthesize different titanium(IV) complexes, with steric effects playing a significant role in determining the final structure. nih.gov
Copper(II) and Cobalt(II): Schiff base ligands derived from the condensation of primary amines and carbonyl compounds readily form complexes with copper(II) and cobalt(II). spuvvn.edu Studies on ternary transition metal complexes involving Schiff bases and other ligands have shown the formation of octahedral geometries for both Co(II) and Cu(II) ions. researchgate.net
Silver(I): While specific studies on this compound with silver(I) are less common in the provided results, the versatile nature of aminophenol ligands suggests they would form stable complexes with soft metal ions like Ag(I), likely involving coordination through the nitrogen and potentially the phenolic oxygen or aromatic system.
General Transition Metals: The broader class of amine bis(phenolate) ligands has been used to create complexes with a range of first-row transition metals. escholarship.org The synthesis of Co(II), Ni(II), and Cu(II) complexes with bidentate Schiff base ligands derived from phenols has been reported, highlighting the broad applicability of these ligand types. spuvvn.edunih.gov
Structural Elucidation of Metal-Ligand Adducts via X-ray Crystallography
Numerous studies have utilized single-crystal X-ray diffraction to characterize metal complexes of bis(phenol)-based ligands. For example, the structures of iron(III) complexes with tetradentate amino-bis(phenolate) ligands have been determined to be square pyramidal. rsc.org Similarly, the molecular structures of rhodium and nickel complexes with Schiff base ligands have been confirmed by X-ray crystallography, revealing square-planar geometries. researchgate.net In the case of erbium(III) and neodymium(III) complexes with 2,6-bis(diphenylphosphinomethyl)phenol-P,P'-dioxide ligands, X-ray analysis showed the ligands acting as neutral tridentate chelates. nih.gov These structural determinations are critical for understanding the nature of the metal-ligand interactions and for correlating structure with reactivity. worktribe.com
| Metal Ion | Ligand Type | Coordination Geometry | Reference |
| Iron(III) | Tetradentate amino-bis(phenolate) | Square Pyramidal | rsc.org |
| Nickel(II) | Schiff base (N,O-chelate) | Square Planar | researchgate.net |
| Rhodium | Schiff base (N,O-chelate) | Square Planar | researchgate.net |
| Erbium(III) | 2,6-bis(diphenylphosphinomethyl)phenol-P,P'-dioxide | Tridentate Chelate | nih.gov |
| Neodymium(III) | 2,6-bis(diphenylphosphinomethyl)phenol-P,P'-dioxide | Tridentate Chelate | nih.gov |
| Cobalt(II) | Schiff base | Monoclinic Crystal System | spuvvn.edu |
| Copper(II) | Schiff base | Monoclinic Crystal System | spuvvn.edu |
Catalytic Applications of Metal-Bis(aminomethyl)phenol Complexes
The well-defined structures and tunable electronic properties of metal complexes with bis(aminomethyl)phenol-based ligands make them promising candidates for catalysis.
Iron(III) complexes supported by tetradentate amino-bis(phenolate) ligands have been investigated as catalysts for the cycloaddition of carbon dioxide and epoxides to produce cyclic carbonates. rsc.org These studies found that complexes with electron-withdrawing groups on the phenolate (B1203915) rings exhibited higher catalytic activity. rsc.org
Furthermore, complexes of Group 4 metals, including titanium, with amine bis(phenolate) ligands have been successfully employed as catalysts for the ring-opening polymerization of cyclic esters like ε-caprolactone. rsc.org Similarly, aluminum complexes with amine-bis(phenolate) ligands have shown excellent activity in the ring-opening polymerization of ε-caprolactone. These examples highlight the potential of metal-bis(aminomethyl)phenol and related complexes to serve as effective catalysts in important organic transformations.
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Integration of 3,4 Bis Aminomethyl Phenol Scaffolds in Polymer Chemistry
Role in Benzoxazine (B1645224) Monomer Synthesis and Polymerization
Benzoxazines are a class of phenolic resins that have emerged as high-performance thermosets with a wide array of desirable properties, including near-zero volumetric shrinkage during curing, low water absorption, and excellent thermal stability. sci-hub.seresearchgate.netconicet.gov.ar The synthesis of benzoxazine monomers typically involves the Mannich-like condensation of a phenol (B47542), a primary amine, and formaldehyde (B43269). mdpi.comresearchgate.netikm.org.my The molecular design flexibility of benzoxazine monomers allows for the incorporation of various functional groups to tailor the properties of the resulting polymers. researchgate.netresearchgate.net
Preparation of Polybenzoxazines from Aminomethylphenol Precursors
The use of aminomethylphenol derivatives, such as 3,4-Bis(aminomethyl)phenol, as precursors is a key strategy in the synthesis of advanced polybenzoxazine networks. These precursors can be synthesized through various methods, including the hydrolysis of existing benzoxazine rings or the Petasis borono-Mannich reaction. researchgate.netresearchgate.net For instance, 2-(aminomethyl)phenol (B125469) derivatives have been successfully synthesized via HCl hydrolysis of typical benzoxazine monomers, demonstrating the feasibility of using these intermediates for novel benzoxazine synthesis. researchgate.netlareferencia.info
The general synthetic route to producing benzoxazine monomers involves the reaction of a phenol, formaldehyde, and a primary amine. ikm.org.my In the context of this compound, its bifunctional nature allows for the creation of crosslinked polybenzoxazine structures. The aminomethyl groups can react with formaldehyde and a phenolic compound to form the oxazine (B8389632) rings, while the phenolic hydroxyl group can participate in the polymerization process.
A study on tetrafunctional benzoxazine monomers synthesized using an aminomethylphenol backbone at the meta-position demonstrated low curing temperatures and good thermal stability of the resulting polybenzoxazines. acs.org This highlights the influence of the positioning of the aminomethylphenol scaffold on the polymerization behavior and final properties of the material.
Mechanistic Studies of Ring-Opening Polymerization in Benzoxazine Systems
The polymerization of benzoxazine monomers proceeds via a ring-opening polymerization (ROP) mechanism, which can be initiated thermally or catalytically. researchgate.netmdpi.com The process typically involves the opening of the oxazine ring to form a carbocation, which then initiates a cascade of reactions leading to a highly crosslinked phenolic structure. nih.gov
The mechanism of ROP in benzoxazine systems derived from aminomethylphenol precursors is influenced by several factors, including the substituents on the aromatic ring and the reaction conditions. For instance, the presence of a hydroxyl group ortho to the oxazine ring can lead to an intramolecular hydrogen bond, affecting the onset temperature of polymerization. researchgate.net
Mechanistic studies have shown that the polymerization can proceed through different pathways. In some cases, intramolecular electrophilic substitution of an iminium ion can lead to the formation of four-membered AZA cyclic rings along with traditional phenolic Mannich bridges. acs.org Solid-state 13C NMR analysis has been instrumental in identifying these alternative polymerization pathways and the resulting cross-linked structures. acs.org The use of tertiary amine catalysts has also been shown to promote the ring-opening reactions and the formation of phenolic units in the cross-linking structures. mdpi.com
Development of Advanced Polymeric Materials
The incorporation of the this compound scaffold is not limited to polybenzoxazines. Its versatile reactivity allows for its use in the synthesis of other advanced polymeric materials, including polyimides and high-performance thermosets.
Synthesis of Polyimides Utilizing Bis(aminophenol) Derivatives
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. researchgate.net They are typically synthesized through a two-step process involving the reaction of a dianhydride with a diamine to form a poly(amic acid) precursor, followed by chemical or thermal imidization. researchgate.netdakenchem.comgoogle.com
Bis(aminophenol) derivatives are valuable monomers in polyimide synthesis. The amino groups react with the dianhydride to form the imide linkage, while the phenolic hydroxyl groups can be used for further modifications or to impart specific properties to the polymer. For example, polyimides synthesized from 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (B160661) (6FAP) exhibit photosensitivity and can be further functionalized through their hydroxyl groups. ossila.com The incorporation of such fluorinated diamines can also enhance the solubility and gas permeability of the resulting polyimide membranes. ossila.com
While direct synthesis of polyimides from this compound is less documented, its structural motifs are found in related diamines used for this purpose. The principles of polyimide synthesis using aromatic diamines with additional functional groups are well-established. researchgate.netwipo.int
Applications in High-Performance Thermosets and Epoxy Systems
Beyond polybenzoxazines and polyimides, aminomethylphenol derivatives find application as curing agents and building blocks in other high-performance thermosets, particularly epoxy systems. Epoxy resins are widely used for their excellent adhesion, chemical resistance, and mechanical properties. epo.orgmdpi.com They are cured by reacting with a variety of hardeners, including amines.
Tris(dimethylaminomethyl)phenol, a related compound, is a well-known accelerator for epoxy resin curing agents. miller-stephenson.com Similarly, the amine groups of this compound can react with the epoxy groups of a resin to form a crosslinked network. The phenolic hydroxyl group can also participate in the curing reaction, potentially accelerating the process and influencing the final network structure and properties.
Recent research has focused on the development of bio-based curing agents for epoxy thermosets, with compounds like 1,3-bis(aminomethyl)-4,5-dimethoxybenzol, derived from vanillin, showing performance comparable or superior to conventional petroleum-based hardeners. rsc.orgrsc.org This highlights the potential for developing high-performance, sustainable thermosets using aminomethylphenol-based structures.
Design Principles for Polymer Performance Enhancement through this compound Integration
The integration of the this compound scaffold into polymer chains offers several avenues for enhancing polymer performance. The key design principles revolve around leveraging its unique combination of reactive functional groups and its aromatic structure.
Key Design Principles:
Crosslink Density: The bifunctional nature of the aminomethyl groups and the phenolic hydroxyl group allows for the creation of highly crosslinked networks. By controlling the stoichiometry and reaction conditions, the crosslink density can be tailored to achieve desired mechanical properties and thermal stability.
Functionality and Modification: The phenolic hydroxyl group provides a reactive site for post-polymerization modification, allowing for the introduction of other functional groups to impart specific properties such as flame retardancy, improved solubility, or altered surface energy.
Hybrid Systems: this compound can be used as a bridging molecule to create hybrid polymer systems. For example, it can be used to compatibilize epoxy resins with other polymers or to create interpenetrating polymer networks with unique property profiles.
Thermal and Dimensional Stability: The rigid aromatic core of the this compound moiety contributes to the thermal stability and dimensional stability of the resulting polymers. This is particularly evident in the high char yields observed in polybenzoxazines derived from such structures. sci-hub.se
Interactive Data Table: Properties of Polymers Incorporating Aminomethylphenol Scaffolds
| Polymer System | Monomer/Precursor | Key Properties | Research Finding |
| Polybenzoxazine | meta-positioned aminomethylphenol backbone | Low curing temperature (209-226 °C), good thermal stability (Td10 376–411 °C) | The positioning of the aminomethylphenol scaffold significantly influences the polymerization behavior and thermal properties. acs.org |
| Polyimide | 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane | Photosensitivity, high proton conductivity, good chemical and thermal stability | Fluorinated bis(aminophenol) derivatives enhance solubility and gas permeability in polyimide membranes. ossila.com |
| Epoxy Thermoset | 1,3-bis(aminomethyl)-4,5-dimethoxybenzol (bio-based) | Similar or superior performance to petroleum-based hardeners | Bio-based aminomethylphenol derivatives show great promise as sustainable, high-performance curing agents. rsc.orgrsc.org |
Supramolecular Chemistry and Non Covalent Interactions of 3,4 Bis Aminomethyl Phenol Analogs
Formation of Hydrogen Bonding Networks in Amine-Phenol Adducts
The combination of acidic phenolic hydroxyl groups and basic amino groups in amine-phenol adducts leads to the formation of robust and directional hydrogen bonds. These interactions are the primary driving force for the assembly of these molecules in the solid state, resulting in diverse and predictable supramolecular architectures. The primary hydrogen bonding motifs observed are N–H···O and O–H···N interactions.
In analogs such as ortho-aminomethylphenols, strong intramolecular hydrogen bonds between the phenolic oxygen and the aminomethyl nitrogen are a dominant feature. This interaction influences the conformation of the molecule in the crystal lattice. In addition to intramolecular bonds, intermolecular O–H···O and N–H···O hydrogen bonds play a crucial role in extending the structure into one, two, or three-dimensional networks. For instance, in p-aminophenol, each molecule is hydrogen-bonded to six neighboring molecules, creating a complex network.
The structural diversity of these networks can be influenced by the substitution pattern on the phenol (B47542) ring and the nature of the amine. Studies on various aminophenol derivatives have shown that it is possible to engineer crystal structures with specific topologies. For example, molecular complexes of 4-(4-aminophenoxy)aniline with a series of diphenols have been shown to adopt the carborundum III topology, a network previously unobserved in organic solids. rsc.org The predictability of these hydrogen-bonding patterns is a key aspect of crystal engineering with aminophenol derivatives.
The table below summarizes typical hydrogen bond parameters found in related amine-phenol structures, illustrating the range of distances and angles that stabilize these supramolecular assemblies.
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Significance in Network Formation |
| O-H···N | 2.6 - 2.9 | 150 - 180 | Strong interaction often forming primary chains or dimers. |
| N-H···O | 2.8 - 3.2 | 140 - 170 | Connects primary motifs into sheets or 3D frameworks. |
| O-H···O | 2.5 - 2.8 | 160 - 180 | Can form chains or rings, contributing to network stability. |
| C-H···O | 3.2 - 3.6 | 120 - 160 | Weaker interactions that provide additional stabilization. |
This table presents generalized data from studies of various amine-phenol adducts and is intended to be illustrative.
Principles of Host-Guest Chemistry and Molecular Recognition
Host-guest chemistry involves the formation of a complex between a larger "host" molecule with a binding cavity and a smaller "guest" molecule. wikipedia.org This association is driven by non-covalent interactions, including hydrogen bonding, ionic interactions, van der Waals forces, and hydrophobic effects. wikipedia.org The specificity of the host-guest interaction is known as molecular recognition.
Molecules like 3,4-bis(aminomethyl)phenol, with their defined size, shape, and functional groups, are potential guests for various macrocyclic hosts. Common host molecules include cyclodextrins, calixarenes, cucurbiturils, and crown ethers. wikipedia.org The aminomethyl groups of the phenol derivative can form hydrogen bonds with the polar portals of cyclodextrins or the phenolic oxygen atoms of calixarenes. The aromatic ring of the guest can be encapsulated within the hydrophobic cavity of the host.
The binding affinity of a guest to a host is quantified by the association constant (Kₐ), which can be determined by techniques such as NMR titration, UV-Vis spectroscopy, or calorimetry. While specific studies on the host-guest chemistry of this compound are not prevalent, the principles can be illustrated with data from analogous systems.
| Host Molecule | Potential Guest | Primary Driving Interactions | Potential Applications |
| β-Cyclodextrin | Aromatic amines/phenols | Hydrophobic inclusion, Hydrogen bonding | Drug delivery, solubilization |
| Calix researchgate.netarene | Small organic molecules | Hydrogen bonding, π-π stacking | Sensing, catalysis |
| Cucurbit sioc-journal.cnuril | Amines, aromatic cations | Ion-dipole, Hydrophobic effects | Molecular switching, sensing |
This table illustrates the general principles of host-guest chemistry with common hosts and potential interactions relevant to aminomethylphenol-type guests.
The design of host molecules with specific recognition properties for guests like this compound is an active area of research in supramolecular chemistry. Such systems could find applications in sensing, separation processes, and the development of molecular devices.
Directed Self-Assembly of Bis(aminomethyl)phenol-Based Systems
Directed self-assembly is a process where molecules spontaneously organize into ordered structures based on their inherent chemical and physical properties. Bifunctional molecules like this compound are excellent candidates for directed self-assembly due to their ability to form multiple, directional non-covalent interactions. The two aminomethyl groups and the phenolic hydroxyl group can act as multiple points of connection, leading to the formation of well-defined supramolecular polymers, fibers, or sheets.
The self-assembly process is influenced by factors such as solvent, temperature, and concentration. In a polar solvent, hydrophobic interactions might drive the aromatic rings to stack, while the hydrophilic amine and hydroxyl groups would be exposed to the solvent. In non-polar solvents, hydrogen bonding would be the dominant organizing force.
While specific studies on the self-assembly of this compound are limited, related systems offer insights into the potential structures that could be formed. For example, peptide conjugates with bulky aromatic terminal groups are known to self-assemble into hydrogels composed of β-sheet fibrils, driven by a combination of π-stacking and hydrogen bonding. reading.ac.uk Bolaamphiphiles, which have a similar architecture of a rigid core with flexible arms, can self-assemble into vesicles or fibrous networks in aqueous solutions. nih.gov
The potential self-assembled structures of bis(aminomethyl)phenol-based systems could be characterized by techniques such as transmission electron microscopy (TEM), scanning electron microscopy (SEM), and atomic force microscopy (AFM) to visualize their morphology and dimensions.
| Self-Assembled Structure | Driving Forces | Potential Morphology | Characterization Techniques |
| Supramolecular Polymer | Directional Hydrogen Bonding | 1D Fibers, Nanotubes | TEM, SEM, AFM |
| 2D Nanosheets | π-π Stacking, Hydrogen Bonding | Lamellar Structures | X-ray Diffraction, AFM |
| Vesicles/Micelles | Amphiphilicity (if modified) | Spherical Aggregates | Dynamic Light Scattering, TEM |
This table outlines hypothetical self-assembled structures for bis(aminomethyl)phenol-based systems and the methods to characterize them.
The ability to control the self-assembly of these molecules opens up possibilities for the bottom-up fabrication of functional nanomaterials for applications in areas such as catalysis, sensing, and biomaterials.
Theoretical and Computational Studies of 3,4 Bis Aminomethyl Phenol Systems
Quantum Chemical Calculations (e.g., Density Functional Theory, B3LYP)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable in modern chemical research. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that combines accuracy and computational efficiency, making it suitable for studying a range of molecular systems, including substituted phenols. dergipark.org.trresearchgate.netiucr.org These methods are used to calculate optimized molecular geometries, electronic properties, and vibrational frequencies, providing a fundamental understanding of the molecule's behavior. researchgate.netresearchgate.net
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative stabilities. For 3,4-Bis(aminomethyl)phenol, rotation around the single bonds connecting the aminomethyl groups and the phenol (B47542) ring leads to various possible conformations. The stability of these conformers is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group and the amine nitrogen atoms.
While direct conformational analysis studies on isolated this compound are not extensively documented in the reviewed literature, theoretical calculations on related complex structures provide valuable insights. For instance, a study involving quercetin (B1663063) derivatives, including a molecule incorporating a 3,4-bis(aminomethyl)phenyl moiety, utilized the B3LYP/6-31+g(d,p) method to assess molecular stability. dergipark.org.trresearchgate.net In this research, the stability of several functionalized quercetin compounds was compared, and the derivative containing the 3,4-bis(aminomethyl)phenyl group was identified as being highly stable. dergipark.org.trresearchgate.net The stability order was determined by comparing the total energies of the optimized geometries of the different derivatives. dergipark.org.tr
| Compound | Relative Stability Ranking | Key Structural Features |
|---|---|---|
| (2-(3,4-bis(aminomethyl) phenyl)-4-(1,3-diisopropylhexahydropyrimidin-5- yl)-4H-chromene-3,5,7-triyl) trimethanamine (Compound 6) | Most Stable | Contains the 3,4-bis(aminomethyl)phenyl group |
| 3-(aminomethyl)-2-(3,4-dihydroxyphenyl)-5,7- dihydroxy-4H-chromen-4-one (Compound 2) | 2nd | Monosubstituted aminomethyl group |
| 5,7-bis(aminomethyl)-2-(3,4-bis(aminomethyl)phenyl)-3- hydroxy-4H-chromen-4-one (Compound 5) | 3rd | Multiple aminomethyl substitutions |
| 5,7-bis(aminomethyl)-2-(3,4-dihydroxyphenyl)-3- hydroxy-4H-chromen-4-one (Compound 4) | 4th | Bis(aminomethyl) substitution on the chromenone core |
| Quercetin (Compound 1) | 5th | Parent flavonoid compound |
| 8-(aminomethyl)-2-(3,4-dihydroxyphenyl)-3,5,7- trihydroxy-4H-chromen-4-one (Compound 3) | Least Stable | Monosubstituted aminomethyl group at position 8 |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting a molecule's chemical reactivity, polarizability, and kinetic stability. iucr.org A small HOMO-LUMO gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. iucr.org
For this compound, FMO analysis can predict its reactivity in various chemical reactions. The presence of both electron-donating groups (hydroxyl and amino) and the aromatic ring influences the energies of the frontier orbitals. DFT calculations are commonly used to determine the HOMO and LUMO energies and visualize their spatial distribution. Studies on substituted phenols show that substituents significantly affect the HOMO-LUMO gap. researchgate.net For example, electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, making it a better electron acceptor.
In a study on substituted aryltetrazines, it was found that the reactivity was primarily controlled by the FMOs, and this could be correlated with Hammett parameters. nih.govacs.org Similarly, for this compound, the interplay of the hydroxyl and aminomethyl groups will define its nucleophilic and electrophilic sites. The molecular electrostatic potential (MEP) map, another output of quantum chemical calculations, complements FMO analysis by visualizing the charge distribution and identifying sites prone to electrophilic or nucleophilic attack. researchgate.netresearchgate.net
| Compound/System | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Key Finding |
|---|---|---|---|---|---|
| Methanol{6-[(2-oxidopropyl)iminometh-yl]phenolato}dioxidomolybdenum(VI) | B3LYP/DZP | -6.798 | -2.641 | 4.157 | Analysis of HOMO-LUMO gap helps understand the electronic transitions and stability of the complex. researchgate.net |
| 3-Methyl-2-nitrophenol | B3LYP/6-311G(d,p) | -7.14 | -2.99 | 4.15 | Charge transfer within the molecule is analyzed via HOMO-LUMO interactions. researchgate.net |
| Phenol on Sepiolite | DFT | -6.34 | -0.87 | 5.47 | The hydroxyl group's high electrophilic reactivity (fi+ = 0.090) contributes to strong adsorption interactions. mdpi.com |
| Para-chlorophenol on Sepiolite | DFT | -6.72 | -1.39 | 5.33 | The chlorine atom shows high electrophilicity (fi+ = 0.278), but the hydroxyl group's reactivity is reduced compared to phenol. mdpi.com |
Molecular Dynamics Simulations for Adsorption and Interaction Mechanisms
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly useful for investigating the mechanisms of adsorption and the nature of intermolecular interactions in condensed phases, such as a molecule's behavior in solution or at a solid-liquid interface. rsc.orgmdpi.com For this compound, MD simulations can elucidate how it interacts with surfaces, solvents, and other molecules, which is crucial for applications in materials science and corrosion inhibition. researchgate.net
Studies on the adsorption of phenol and its derivatives onto various surfaces, such as activated carbon or clays, have been performed using MD simulations. mdpi.comrsc.orgresearchgate.net These simulations reveal that adsorption is typically driven by a combination of interactions, including hydrogen bonding (between the phenolic -OH and surface functional groups), π-π stacking (between the aromatic ring and the surface), and van der Waals forces. researchgate.net
In the case of this compound, its multiple functional groups—one hydroxyl and two aminomethyl groups—provide several sites for strong interactions. The hydroxyl group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. The aromatic ring can participate in π-π stacking or cation-π interactions. MD simulations can model the orientation of the molecule on a surface, showing, for instance, a flat adsorption position that maximizes the interaction between the molecule's functional groups and the surface. rsc.org Simulations of amine derivatives on steel surfaces have shown that the presence of aromatic rings and functional groups like -OH is favorable for increasing inhibition efficiency against corrosion. rsc.org
| System | Simulation Focus | Key Interaction Mechanisms | Significant Finding |
|---|---|---|---|
| Phenol on Microporous Carbons | Adsorption from aqueous solution | Hydrogen bonding, pore blocking by water | Pores around 0.6 nm are optimal for phenol adsorption; surface oxygen functionalities decrease adsorption. rsc.org |
| Phenol and Para-chlorophenol on Sepiolite | Adsorption mechanism | Hydrogen bonding (-OH with silanol), π-π interactions, van der Waals forces | Phenol shows stronger adsorption (Eads = -349.26 kcal/mol) than para-chlorophenol (Eads = -317.53 kcal/mol) due to better alignment and stronger electrostatic interactions. mdpi.com |
| Amine derivatives on Mild Steel | Corrosion inhibition | Flat adsorption on Fe (110) surface, interaction of functional groups and π-electrons with the surface | Substitution with -OH, -Cl, or -CN groups on the aromatic ring enhances adsorption and inhibition efficiency. rsc.org |
| Phenol on Lignite | Adsorption from aqueous solution | π-π stacking, hydrogen bonding, van der Waals forces | Phenol is more easily adsorbed than NH4+; electrostatic effects dominate for NH4+, while dispersion and electrostatic effects are key for phenol. researchgate.net |
Computational Elucidation of Reaction Pathways and Intermediates
Computational chemistry is a powerful tool for elucidating complex reaction mechanisms, allowing for the characterization of transient species like transition states and intermediates that are often difficult to detect experimentally. acs.org Using methods like DFT, potential energy surfaces for chemical reactions can be mapped out, providing detailed information on activation energies and reaction thermodynamics. researchgate.net
For this compound, computational studies can predict its behavior in various chemical transformations. For example, reactions involving the phenolic hydroxyl group, such as oxidation or electrophilic substitution, can be modeled. DFT has been used to investigate the oxidative dearomatization of phenols mediated by iodine(III) reagents, revealing that the conventional mechanism was not operative and proposing a new pathway where the phenolate (B1203915) ligand is dearomatized on the iodine(III) center. rsc.org
Furthermore, the aminomethyl groups can participate in reactions such as N-alkylation or condensation. mdpi.com Computational studies of the Mannich reaction, which is often used to synthesize aminomethylated phenols, can provide mechanistic insights into the formation of iminium ion intermediates and the subsequent electrophilic aromatic substitution step. smolecule.com While specific computational studies on the reaction pathways of this compound were not found in the reviewed literature, the established methodologies applied to related phenolic and amine systems provide a robust framework for such future investigations. acs.orgdiva-portal.org These studies would be invaluable for optimizing synthetic routes and predicting potential side products.
Analytical and Spectroscopic Characterization Methodologies in 3,4 Bis Aminomethyl Phenol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. rsc.org
For 3,4-Bis(aminomethyl)phenol, the ¹H NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Due to their positions relative to the hydroxyl and aminomethyl groups, they would exhibit characteristic chemical shifts and coupling patterns (splitting). The two benzylic methylene (B1212753) (-CH₂) groups, being non-equivalent, are expected to appear as distinct singlets. Protons of the primary amine (-NH₂) and phenolic hydroxyl (-OH) groups would typically appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.
The ¹³C NMR spectrum provides information on the carbon skeleton. docbrown.info For this compound, eight distinct signals are anticipated, corresponding to the six unique aromatic carbons and the two non-equivalent aminomethyl carbons. The chemical shifts of the aromatic carbons are influenced by the attached substituents; the carbon bearing the hydroxyl group (C1) would be significantly downfield, as would the carbons attached to the aminomethyl groups (C3 and C4). libretexts.org
Predicted ¹H NMR Spectral Data for this compound Predicted data based on analysis of structurally similar compounds.
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (H-2, H-5, H-6) | 6.7 - 7.2 | m (multiplet) | 3H |
| Methylene H (C3-CH₂) | ~3.8 | s (singlet) | 2H |
| Methylene H (C4-CH₂) | ~3.9 | s (singlet) | 2H |
| Amine H (-NH₂) | Variable (broad) | s (singlet, broad) | 4H |
| Hydroxyl H (-OH) | Variable (broad) | s (singlet, broad) | 1H |
Predicted ¹³C NMR Spectral Data for this compound Predicted data based on analysis of structurally similar compounds.
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (C-OH) | 155 - 160 |
| Aromatic C (C-H) | 115 - 130 |
| Aromatic C (C-CH₂NH₂) | 130 - 145 |
| Methylene C (-CH₂NH₂) | 40 - 50 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. IR spectroscopy is particularly sensitive to polar bonds, while Raman spectroscopy is more sensitive to non-polar, symmetric bonds, making them complementary methods. rsc.org
The IR spectrum of this compound is expected to show several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the phenolic group, with its breadth resulting from hydrogen bonding. docbrown.infowpmucdn.com The N-H stretching vibrations of the primary amine groups are expected to appear as one or two sharper peaks in a similar region (3300-3500 cm⁻¹). masterorganicchemistry.com Other significant peaks would include C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the methylene groups (below 3000 cm⁻¹), C=C stretching vibrations from the aromatic ring (~1450-1600 cm⁻¹), and C-O and C-N stretching vibrations in the fingerprint region (1000-1300 cm⁻¹).
Predicted Key Vibrational Bands for this compound Predicted data based on standard functional group frequencies.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| O-H Stretch | Phenol (B47542) | 3200 - 3600 | Strong, Broad |
| N-H Stretch | Primary Amine | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |
| C-O Stretch | Phenol | 1200 - 1260 | Strong |
| C-N Stretch | Amine | 1020 - 1250 | Medium to Weak |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. purdue.edu High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. ias.ac.in
For this compound (C₈H₁₂N₂O), the molecular ion peak [M]⁺ would be observed at its corresponding molecular weight. HRMS would confirm the elemental composition. The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. A primary fragmentation pathway would likely involve benzylic cleavage, leading to the loss of an aminomethyl radical (•CH₂NH₂) or a neutral aminomethylene molecule (CH₂NH), resulting in significant fragment ions.
Predicted Molecular Ion and Key Fragments in Mass Spectrometry of this compound Predicted data based on chemical structure and common fragmentation pathways.
| m/z (Mass/Charge) | Predicted Ion/Fragment | Notes |
|---|---|---|
| 152.0950 | [C₈H₁₂N₂O]⁺ | Molecular Ion (M⁺) |
| 122.0711 | [M - CH₂NH₂]⁺ | Loss of an aminomethyl radical |
| 123.0789 | [M - CH₂NH]⁺ | Loss of an aminomethylene group |
| 94.0418 | [C₆H₆O]⁺ | Fragment corresponding to a hydroxytropylium or related ion after rearrangement |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)
Chromatographic techniques are essential for separating components of a mixture and are therefore vital for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. rsc.org
High-Performance Liquid Chromatography (HPLC) is a primary method for purity determination. scirp.org For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be suitable. researchgate.net This typically involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a gradient mixture of water and a more nonpolar organic solvent like acetonitrile (B52724) or methanol. An acid modifier (e.g., formic acid or trifluoroacetic acid) is often added to the mobile phase to ensure sharp, symmetrical peaks for amine-containing compounds. Detection is commonly performed using a UV detector, as the phenolic ring is a strong chromophore. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram.
Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor reaction progress and for preliminary purity checks. rsc.org A silica (B1680970) gel plate (polar stationary phase) would be used with a mobile phase consisting of a mixture of solvents, such as dichloromethane/methanol or ethyl acetate/hexane, often with a small amount of a base like triethylamine (B128534) to prevent peak tailing of the amine groups. The spots can be visualized under UV light or by staining with a reagent like potassium permanganate (B83412) or ninhydrin, which reacts with the primary amine groups to produce a colored spot. The reaction is considered complete when the spot corresponding to the starting material disappears and a new spot for the product appears. A pure product should appear as a single spot on the TLC plate.
Advanced Applications and Research Frontiers
Integration in Chemical Sensor Design and Recognition Devices
The structural arrangement of 3,4-Bis(aminomethyl)phenol, with two nitrogen donors and one oxygen donor in close proximity, makes it an excellent candidate for designing selective chemosensors, particularly for metal ions. The aminomethyl and hydroxyl groups can act in concert as a tridentate ligand, forming stable coordination complexes with various metal cations. This binding event can be engineered to produce a measurable signal, such as a change in fluorescence or a shift in an electrochemical potential.
Fluorescent sensors based on ligands containing bis(aminomethyl)phenyl moieties have demonstrated responsiveness to metal ions like Cu²⁺ and Zn²⁺. rsc.org The binding of a metal ion to the ligand can alter the electronic properties of the molecule, leading to either an enhancement ("turn-on") or quenching ("turn-off") of its fluorescence. For this compound, complexation with a target ion could restrict intramolecular rotations, leading to fluorescence enhancement, a principle utilized in many chemosensor designs. nih.gov
In the realm of electrochemical sensing, aminophenol derivatives are valuable for fabricating sensitive and selective sensor electrodes. These molecules can be electropolymerized onto conductive substrates like glassy carbon or ITO-coated glass to form a thin, functional film. nih.gov Such films, bearing accessible amine and hydroxyl groups, can interact with target analytes, leading to a detectable change in current or potential. Amino-functionalized materials have been successfully used in electrochemical sensors for detecting a range of substances from pH changes to biologically significant molecules like glutamate. nih.govrsc.org The this compound molecule could serve as a monomer for creating a robust polymer film with specific recognition sites for environmental pollutants or biological markers.
| Sensor Type | Potential Analyte | Sensing Mechanism | Role of this compound | Reference Example Principle |
|---|---|---|---|---|
| Fluorescent | Transition Metal Ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺) | Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET) | Tridentate (N,N,O) chelating ligand | Ligands with bis(dimethylaminomethyl)phenyl units show ratiometric fluorescence detection of Cu²⁺ and Zn²⁺. rsc.org |
| Electrochemical | Heavy Metal Ions (e.g., Pb²⁺, Cd²⁺) | Anodic Stripping Voltammetry (ASV) | Forms a recognition layer on the electrode surface that pre-concentrates metal ions. | Amino-functionalized materials enhance the sensitivity of electrodes for heavy metal detection. |
| Electrochemical | pH, Biomolecules (e.g., Glutamate) | Potentiometric or Voltammetric Response | Monomer for creating a functionalized polymer film with analyte-responsive groups. | Polyaniline and amino-functionalized graphene composites form films for pH sensing. nih.gov |
Emerging Roles in Advanced Organic Synthesis as Reagents or Catalysts
In advanced organic synthesis, the utility of this compound is emerging, primarily through its application as a ligand for transition metal catalysis. The molecule's N,N,O-donor set can form stable pincer-type or related complexes with various metals, including palladium, iron, and chromium. These metal complexes can function as homogeneous catalysts, mediating a wide range of organic transformations with high efficiency and selectivity.
Aminophenol-based ligands have a significant impact on catalysis research, where their electronic properties can be tuned to influence the reactivity of the metallic center. For instance, complexes derived from aminophenol ligands are active in C-C and C-N cross-coupling reactions, which are fundamental processes in the synthesis of pharmaceuticals and complex organic molecules. nih.gov The this compound ligand could be particularly effective in stabilizing catalytically active metal centers, potentially enabling challenging transformations or improving reaction yields and selectivities.
The specific geometry of this compound could enforce a specific coordination environment around a metal center, which is crucial for asymmetric catalysis—the synthesis of chiral molecules. While this specific molecule has not been extensively reported, related chiral diamine and bis(8-quinolinolato) ligands are cornerstones of asymmetric synthesis, facilitating reactions like enantioselective coupling. nih.govorganic-chemistry.org The development of chiral derivatives of this compound represents a frontier for creating novel, highly effective asymmetric catalysts.
| Catalytic Reaction Type | Potential Metal Center | Role of this compound Ligand | Example from Related Ligand Systems |
|---|---|---|---|
| Cross-Coupling (e.g., Suzuki, Heck) | Palladium (Pd), Nickel (Ni) | Stabilizes the active metal species and facilitates oxidative addition/reductive elimination. | Aminophenol-derived ligands support palladium-like organometallic reactions. |
| Oxidative Coupling | Iron (Fe), Copper (Cu) | Controls the redox potential of the metal center and the stereochemistry of the product. | Iron complexes with bisquinolyldiamine ligands catalyze the asymmetric oxidative coupling of 2-naphthols. nih.gov |
| C-H Amination | Palladium (Pd), Rhodium (Rh) | Forms a metal-nitrene intermediate and directs the amination to a specific C-H bond. | Palladium complexes with aminophenol-based NNO ligands are used for C-H amination. |
| Pinacol (B44631) Coupling | Chromium (Cr), Vanadium (V) | Coordinates to the aldehyde substrates, enabling enantioselective C-C bond formation. | A chiral tethered bis(8-quinolinolato) ligand is effective in chromium-catalyzed pinacol coupling. organic-chemistry.org |
Innovations in Functional Materials Science
The bifunctional nature of this compound, possessing both two primary amine groups and a phenolic hydroxyl group, makes it a highly valuable monomer and cross-linking agent in materials science.
One of the most direct applications is as a curing agent (hardener) for epoxy resins. pcimag.com In epoxy systems, the primary amine groups react with the epoxide rings of the resin to form a rigid, cross-linked thermoset polymer. threebond.co.jp Compared to simple aliphatic amines, the rigid aromatic core of this compound can impart higher thermal stability and a greater glass transition temperature (Tg) to the cured material. Furthermore, the phenolic hydroxyl group is known to accelerate the epoxy-amine curing reaction, which could allow for faster processing times or curing at lower temperatures. paint.org This combination of properties is highly desirable for advanced composites, adhesives, and coatings.
Beyond epoxy resins, this compound is an ideal building block for creating other high-performance polymers, such as polyamides and polyimides. The amine groups can react with dicarboxylic acids or their derivatives to form polymer chains, while the hydroxyl group offers a site for further modification or for influencing polymer properties like solubility and adhesion.
A significant research frontier is the use of this compound as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). wikipedia.orgrsc.orgbohrium.com MOFs are crystalline, porous materials constructed from metal nodes connected by organic linkers. The multiple coordination sites on this compound allow it to bridge multiple metal centers, creating a stable, three-dimensional porous network. wikipedia.org The uncoordinated amine and hydroxyl functional groups can project into the pores of the MOF, creating a specific chemical environment. rsc.orgbohrium.com Such amine-functionalized MOFs are of great interest for applications like selective CO₂ capture, gas separation, and heterogeneous catalysis. rsc.orgbohrium.comucsf.edu
| Material Type | Role of this compound | Resulting Material Properties | Key Functional Groups Involved |
|---|---|---|---|
| Epoxy Thermoset | Curing Agent / Hardener | High thermal stability (High Tg), improved chemical resistance, potentially accelerated cure rate. | Two primary aminomethyl groups (for cross-linking) and one phenolic hydroxyl group (for acceleration). paint.org |
| High-Performance Polymers (e.g., Polyamides) | Monomer | Enhanced rigidity, thermal stability, and specific functionality (hydroxyl group). | Aminomethyl groups (for polymerization). |
| Metal-Organic Frameworks (MOFs) | Organic Linker / Strut | Porous structure with functionalized pores, high surface area, selective adsorption capabilities. | Aminomethyl and hydroxyl groups (for metal coordination and pore functionalization). rsc.orgbohrium.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
